molecular formula C20H21N3O5 B4773730 methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate

methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate

Cat. No. B4773730
M. Wt: 383.4 g/mol
InChI Key: YDQMICONEKOLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound is commonly referred to as MPPA and belongs to the class of benzoic acid derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

MPPA exerts its biochemical and physiological effects through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and protons. This enzyme plays a critical role in the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase by MPPA leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide. This alteration in acid-base balance has been shown to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MPPA has also been shown to have antiepileptic effects in animal models. In addition, MPPA has been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

MPPA has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, MPPA has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of MPPA. One direction is the development of new drugs based on the structure of MPPA. Another direction is the investigation of the potential therapeutic applications of MPPA in the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, further research is needed to better understand the mechanism of action of MPPA and its biochemical and physiological effects.

Scientific Research Applications

MPPA has been extensively studied for its scientific research applications. It has been used in the development of new drugs due to its ability to inhibit the activity of certain enzymes. MPPA has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

methyl 4-[[4-(morpholine-4-carbonyl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-19(25)15-4-8-17(9-5-15)22-20(26)21-16-6-2-14(3-7-16)18(24)23-10-12-28-13-11-23/h2-9H,10-13H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMICONEKOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(morpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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